Ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate
CAS No.: 903446-45-7
Cat. No.: VC20217197
Molecular Formula: C16H19N3O2
Molecular Weight: 285.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903446-45-7 |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | ethyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H19N3O2/c1-3-21-15(20)14-11-18-16(19-12(14)2)17-10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | PUBYQZWPNKZULH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)NCCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate is C₁₆H₁₉N₃O₂, with a molecular weight of 285.34 g/mol. Its structure features:
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A pyrimidine ring as the core heterocycle.
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A methyl group at position 4, enhancing steric bulk and influencing electronic properties.
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An ethyl carboxylate at position 5, contributing to hydrophilicity and hydrogen-bonding capacity.
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A 2-phenylethylamino group at position 2, providing a hydrophobic aromatic moiety for potential receptor interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂ |
| Molecular Weight | 285.34 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 4 (N, O from carboxylate) |
The ethyl carboxylate group increases solubility in polar solvents compared to non-esterified analogs, while the phenylethylamino group enhances membrane permeability, a critical factor in drug bioavailability .
Synthetic Routes and Optimization
The synthesis of ethyl 4-methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylate can be inferred from methods used for analogous pyrimidine carboxylates. A typical pathway involves:
Step 1: Formation of the Pyrimidine Core
Condensation of β-keto esters with guanidine derivatives under basic conditions yields 4-methylpyrimidine-5-carboxylate intermediates. For example, methyl 4-methyl-2-chloropyrimidine-5-carboxylate is a common precursor .
Step 2: Nucleophilic Substitution at Position 2
The chlorine atom at position 2 is displaced by 2-phenylethylamine in a nucleophilic aromatic substitution (SNAr) reaction. This step often requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Step 3: Esterification or Transesterification
If starting from a methyl ester, transesterification with ethanol in the presence of acid catalysts (e.g., H₂SO₄) yields the ethyl carboxylate derivative.
Key Challenges and Solutions:
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Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 are mitigated by using protecting groups or directing substituents .
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Yield Optimization: Microwave-assisted synthesis and flow chemistry improve reaction efficiency, as seen in the production of PF-06459988, a related EGFR inhibitor .
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound are unavailable, structurally related pyrimidine carboxylates exhibit diverse biological activities:
Antiviral Activity
BAY 41-4109, a methyl pyrimidine carboxylate analog, inhibits hepatitis B virus (HBV) replication by destabilizing viral capsid assembly . The phenylethylamino group in the target compound may similarly interact with viral proteins, though this requires experimental validation.
Enzyme Inhibition
Pyrimidine derivatives often target kinases and proteases. For instance, LY2784544 (a JAK2 inhibitor) shares a pyrimidine-carboxylate scaffold and inhibits signaling pathways involved in inflammation and cancer . The ethyl carboxylate group in the target compound could chelate metal ions in enzyme active sites, a mechanism observed in isocitrate lyase inhibitors .
Applications in Drug Discovery
Intermediate for Pharmaceuticals
This compound serves as a versatile building block for:
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GnRH Antagonists: Analogous uracil derivatives (e.g., elagolix) are FDA-approved for endometriosis .
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Kinase Inhibitors: Structural parallels to PF-06459988 suggest utility in designing irreversible EGFR inhibitors .
Table 2: Comparison with Key Analogs
| Compound | Structure | Activity |
|---|---|---|
| BAY 41-4109 | Methyl carboxylate, Cl, CF₃ | Anti-HBV |
| Elagolix | Pyrimidine-phenylethylamine | GnRH Antagonist |
| PF-06459988 | Pyrimidine-acrylamide | EGFR Inhibitor |
| Target Compound | Ethyl carboxylate, phenylethyl | Undetermined (Theoretical) |
Stability and Reactivity
Degradation Pathways
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Hydrolysis: The ethyl carboxylate is susceptible to esterase-mediated hydrolysis, forming the corresponding carboxylic acid.
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Oxidation: The phenylethylamino group may undergo oxidative deamination, particularly in hepatic microsomes .
Industrial and Research Considerations
Scalability
Continuous flow reactors enhance yield (≥80%) and purity (≥95%) in large-scale synthesis, as demonstrated in the production of avanafil intermediates .
Environmental Impact
Green chemistry approaches, such as catalytic methylation using dimethyl carbonate, reduce reliance on toxic alkylating agents .
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